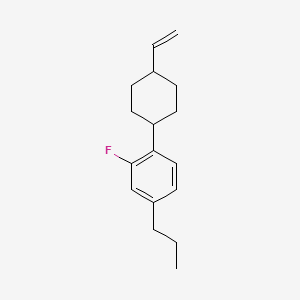
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is an organic compound characterized by a cyclohexyl ring substituted with an ethenyl group, a fluorine atom, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Cyclohexylation: The initial step involves the formation of a cyclohexyl ring with an ethenyl group. This can be achieved through the reaction of cyclohexene with a suitable ethenylating agent under controlled conditions.
Propylation: The final step involves the addition of a propyl group to the benzene ring, which can be achieved through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and minimize the need for intermediate purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For example, the fluorine atom may enhance the compound’s binding affinity to certain receptors, while the propyl group may influence its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene
- 1-(4-Ethenylcyclohexyl)-2-fluoro-4-methylbenzene
Comparison: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is unique due to the presence of the propyl group, which imparts distinct physicochemical properties compared to its analogs. The propyl group may enhance the compound’s hydrophobicity, influencing its solubility and interaction with biological membranes. Additionally, the specific positioning of the fluorine atom and the ethenyl group can affect the compound’s reactivity and binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
917946-40-8 |
|---|---|
Molekularformel |
C17H23F |
Molekulargewicht |
246.36 g/mol |
IUPAC-Name |
1-(4-ethenylcyclohexyl)-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C17H23F/c1-3-5-14-8-11-16(17(18)12-14)15-9-6-13(4-2)7-10-15/h4,8,11-13,15H,2-3,5-7,9-10H2,1H3 |
InChI-Schlüssel |
ODAMVSRNOWVZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
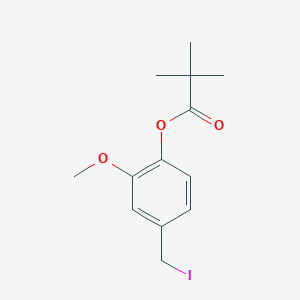
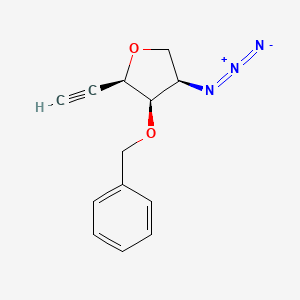
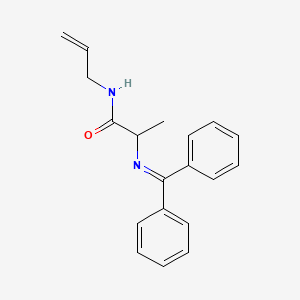
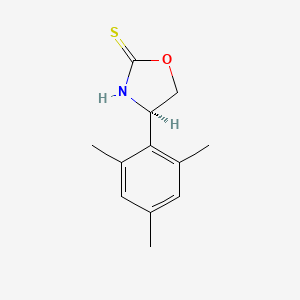
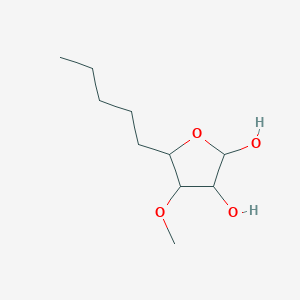
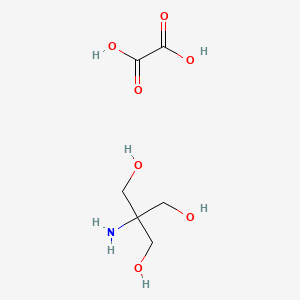
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
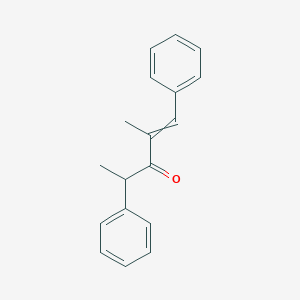
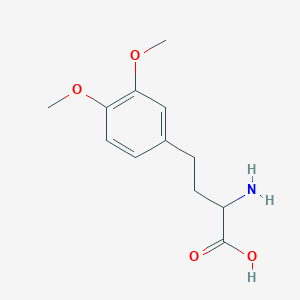
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
